Cas no 2752-65-0 (Gambogic acid)

Gambogic acid structure
Gambogic acid structure
商品名:Gambogic acid
CAS番号:2752-65-0
MF:C38H44O8
メガワット:628.75
MDL:MFCD16878985
CID:43386
PubChem ID:329799975

Gambogic acid 化学的及び物理的性質

名前と識別子

    • gambogic acid
    • Beta-Guttiferrin
    • GAMBOGIC ACID(AS)
    • cambogicacid
    • GUTTATIC ACID
    • GUTTIC ACID
    • 1,5-Methano-1H,3H,11H-furo(3,4-g)pyrano(3,2-b)xanthene-1-crotonic acid
    • B"-Guttiferrin
    • Beta-Guttilactone
    • AK160232
    • CID 126963722
    • GAMBOGICACID
    • Isogambogic acid
    • Spectrum_000175
    • Spectrum2_000388
    • Spectrum3_000707
    • Spectrum4_001940
    • KBioGR_002321
    • KBioSS_000655
    • DivK1c_001020
    • SPBio_000575
    • KBio1_001020
    • KBio2_000655
    • KBio2_003223
    • KBio2_005791
    • KBio3_001713
    • NINDS_001020
    • Cambogic acid
    • GaMbogic aci
    • BETA-GUTTIFERIN
    • β-Guttilactone
    • Gambogic acid, 95%, a caspases activator
    • 2-Butenoic acid, 2-methyl-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-buten-1-yl)-11-(4-methyl-3-penten-1-yl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, (2Z)-
    • (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
    • s2448
    • CHEMBL555017
    • Gambogic-acid
    • UNII-8N585K83U2
    • AC-34804
    • Gambogic acid, >=95% (HPLC), powder
    • BDBM50366237
    • (-)-Gambogic Acid
    • BCP21539
    • Q5519727
    • SCHEMBL16160279
    • DTXSID101029723
    • B''-Guttiferin
    • .beta.-Guttiferin
    • alpha-Gambogic acid
    • MFCD16878985
    • 2-BUTENOIC ACID, 2-METHYL-4-((1R,3AS,5S,11R,14AS)-3A,4,5,7-TETRAHYDRO-8-HYDROXY-3,3,11-TRIMETHYL-13-(3-METHYL-2-BUTEN-1-YL)-11-(4-METHYL-3-PENTEN-1-YL)-7,15-DIOXO-1,5-METHANO-1H,3H,11H-FURO(3,4-G)PYRANO(3,2-B)XANTHEN-1-YL)-, (2Z)-
    • A-Guttilactone
    • CHEBI:67521
    • 8N585K83U2
    • H10129
    • BP-22199
    • GEZHEQNLKAOMCA-RRZNCOCZSA-N
    • GAMBOGIC ACID [MI]
    • CS-1456
    • (2Z)-2-METHYL-4-((1R,3AS,5S,11R,14AS)-3A,4,5,7-TETRAHYDRO-8-HYDROXY-3,3,11-TRIMETHYL-13-(3-METHYL-2-BUTEN-1-YL)-11-(4-METHYL-3-PENTEN-1-YL)-7,15-DIOXO-1,5-METHANO-1H,3H,11H-FURO(3,4-G)PYRANO(3,2-B)XANTHEN-1-YL)-2-BUTENOIC ACID
    • (Z)-4-((1S,3aR,5S,11R,14aS)-8-hydroxy-2,2,11-trimethyl-13-(3-methylbut-2-en-1-yl)-11-(4-methylpent-3-en-1-yl)-4,7-dioxo-1,2,5,7-tetrahydro-11H-1,5-methanofuro[3,2-g]pyrano[3,2-b]xanthen-3a(4H)-yl)-2-methylbut-2-enoic acid
    • A-Guttiferin
    • CCG-270284
    • 2752-65-0
    • HY-N0087
    • 1,5-Methano-1H,3H,11H-furo(3,4-g)pyrano(3,2-b)xanthene-1-crotonic acid, 3a,4,5,7-tetrahydro-8-hydroxy-alpha,3,3,11-tetramethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-, (Z)-
    • AKOS024463359
    • R-gambogic acid
    • C10062
    • FS-8507
    • SCHEMBL3857525
    • J-016801
    • 149655-52-7
    • I07-0200
    • SureCN3857525
    • (Z)-4-[(2S,8R)-12-Hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
    • 4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
    • NS00018046
    • BRD-A37011749-001-03-1
    • AS-49327
    • (E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
    • GLXC-02792
    • 2-Butenoic acid, 2-methyl-4-(3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo(3,4-g)pyrano(3,2-b)xanthen-1-yl)-, (1R-(1alpha,1(Z),3abeta,5alpha,11beta,14aS*))-
    • 1,5-Methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthene-1-crotonic acid, 3a,4,5,7-tetrahydro-8-hydroxy-.alpha.,3,3,11-tetramethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-, (Z)-
    • (Z)-4-((1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo(15.4.1.02,15.02,19.04,13.06,11)docosa-4(13),5,9,11,15-pentaen-19-yl)-2-methylbut-2-enoic acid
    • b-Guttiferin
    • 2-Butenoic acid, 2-methyl-4-*3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-meth
    • CHEMBL5305342
    • a-Gambogic acid
    • b-Guttilactone
    • 1,6-dihydroxy-3,5-dimethoxy-xanthen-9-one
    • Gambogate
    • 2-Butenoic acid, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1.alpha.,1(Z),3a.beta.,5.alpha.,11.beta.,14aS*]]-
    • gamboge acid
    • Gambogic acid
    • MDL: MFCD16878985
    • インチ: 1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)
    • InChIKey: GEZHEQNLKAOMCA-UHFFFAOYSA-N
    • ほほえんだ: O1C(C([H])([H])[H])(C([H])([H])[H])C2([H])C([H])([H])C3([H])C([H])=C4C(C5C(=C6C([H])=C([H])C(C([H])([H])[H])(C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])OC6=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=5OC24C1(C([H])([H])C([H])=C(C(=O)O[H])C([H])([H])[H])C3=O)O[H])=O

計算された属性

  • せいみつぶんしりょう: 628.303618g/mol
  • ひょうめんでんか: 0
  • XLogP3: 7.3
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 628.303618g/mol
  • 単一同位体質量: 628.303618g/mol
  • 水素結合トポロジー分子極性表面積: 119Ų
  • 重原子数: 46
  • 複雑さ: 1490
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 628.7

じっけんとくせい

  • 色と性状: Yellow cryst.
  • 密度みつど: 1.1057 (rough estimate)
  • ゆうかいてん: 88.5°C
  • ふってん: 808.9℃/760mmHg
  • フラッシュポイント: 251.4±27.8 °C
  • 屈折率: 1.5290 (estimate)
  • ようかいど: DMSO: ≥10mg/mL
  • PSA: 119.36000
  • LogP: 7.23930
  • ひせんこうど: D20 -685° (methanol)
  • 酸性度係数(pKa): 4.58±0.36(Predicted)

Gambogic acid セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H301,H315,H319,H335
  • 警告文: P261,P301+P310,P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • WGKドイツ:1
  • 危険カテゴリコード: 25-36/37/38
  • セキュリティの説明: 26-45
  • RTECS番号:PB9268200
  • 危険物標識: T
  • 包装グループ:
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Gambogic acid 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

Gambogic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096930-5mg
Gambogic acid
2752-65-0 ≥98%(HPLC)
5mg
¥288 2023-09-09
LKT Labs
G0248-25 mg
(-)-Gambogic Acid
2752-65-0 ≥99%
25mg
$485.10 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP0613-1000mg
Gambogic acid
2752-65-0 98%
1g
$496 2021-09-23
SHENG KE LU SI SHENG WU JI SHU
sc-200137B-100mg
Gambogic Acid,
2752-65-0 ≥97%
100mg
¥3046.00 2023-09-05
Cooke Chemical
A4607212-5MG
Gambogic acid
2752-65-0 ≥97%(HPLC)
5mg
RMB 163.20 2025-02-20
Chemenu
CM251870-100mg
Gambogic acid
2752-65-0 98%
100mg
$393 2022-09-01
DC Chemicals
DC10133-100 mg
Gambogic Acid
2752-65-0 >99%
100mg
$450.0 2022-02-28
BAI LING WEI Technology Co., Ltd.
336187-25MG
Gambogic acid, 95%, a caspases activator
2752-65-0 95%
25MG
¥ 4075 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8520-10mg
Gambogic Acid
2752-65-0 98%
10mg
¥806.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8520-25mg
Gambogic Acid
2752-65-0 98%
25mg
¥1258.00 2023-09-09

Gambogic acid サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2752-65-0)Gambogic acid
注文番号:TB08200
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:58
価格 ($):price inquiry

Gambogic acid 関連文献

Gambogic acidに関する追加情報

Exploring the Therapeutic Potential of Gambogic Acid (CAS No. 2752-65-0): A Natural Compound with Multifaceted Bioactivities

Gambogic acid (GA), a naturally occurring xanthonoid derived from the resin of Garcinia hanburyi, has garnered significant attention in recent years due to its diverse pharmacological properties. With the CAS number 2752-65-0, this compound is increasingly studied for its potential applications in modern medicine, particularly in oncology and inflammation-related disorders. Researchers are particularly intrigued by its ability to modulate multiple cellular pathways, making it a promising candidate for multi-target therapy.

The growing interest in natural product drug discovery has placed Gambogic acid at the forefront of phytochemical research. Current studies focus on its remarkable anti-proliferative effects against various cancer cell lines, with particular emphasis on its ability to induce apoptosis through mitochondrial pathways. Unlike conventional chemotherapeutic agents, GA appears to selectively target cancer cells while sparing normal cells, addressing one of the most pressing concerns in cancer treatment today - reducing systemic toxicity.

One of the most searched questions regarding Gambogic acid (2752-65-0) relates to its mechanism of action. Current research indicates that GA exerts its effects through multiple mechanisms, including inhibition of heat shock proteins (HSPs), modulation of reactive oxygen species (ROS), and interference with signal transduction pathways such as STAT3 and NF-κB. This multi-pronged approach explains why resistance to GA develops less readily compared to single-target agents, a significant advantage in the era of drug-resistant cancers.

The pharmacokinetic profile of Gambogic acid has been another hot topic in pharmacological circles. While the compound demonstrates excellent bioactivity in vitro, researchers are actively working to improve its solubility and bioavailability for clinical applications. Recent advancements in drug delivery systems, including nanoparticle formulations and liposomal encapsulation, show promise in overcoming these challenges, potentially paving the way for future therapeutic use.

Beyond oncology, Gambogic acid CAS 2752-65-0 has shown potential in addressing other contemporary health concerns. Its anti-inflammatory properties are being explored for applications in autoimmune diseases and chronic inflammatory conditions. Additionally, emerging research suggests neuroprotective effects, positioning GA as a candidate for investigating neurodegenerative disorders - a field desperately needing novel therapeutic approaches.

Quality control and standardization of Gambogic acid preparations remain critical discussion points. With increasing demand for standardized herbal extracts, analytical methods such as HPLC and LC-MS are being refined to ensure consistent potency and purity of GA-containing products. This is particularly important as consumers and practitioners seek reliable, evidence-based natural therapeutics with measurable active components.

The safety profile of Gambogic acid (2752-65-0) continues to be thoroughly investigated. While traditional use provides some historical safety data, modern toxicological studies are essential for determining appropriate therapeutic windows. Current findings suggest that while GA has a favorable safety margin at therapeutic doses, proper dosing regimens must be established to maximize efficacy while minimizing potential adverse effects.

Future directions for Gambogic acid research include exploring its potential in combination therapies, particularly with conventional anticancer drugs where it may enhance efficacy or reduce required dosages. The compound's ability to sensitize resistant cancer cells to treatment aligns perfectly with current trends in precision medicine and personalized therapeutic approaches.

From a commercial perspective, sustainable sourcing of Gambogic acid presents both challenges and opportunities. As demand grows for this bioactive natural compound, efforts are underway to develop alternative production methods, including plant cell culture techniques and synthetic biology approaches, to ensure consistent supply without compromising ecological balance.

In conclusion, Gambogic acid (CAS 2752-65-0) represents an exciting frontier in natural product research, offering multiple therapeutic possibilities that align with current medical needs and consumer preferences for plant-derived medicines. As research progresses, this compound may well transition from traditional remedy to clinically validated therapeutic agent, bridging the gap between traditional knowledge and modern medicine.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:2752-65-0)GambogicAcid
CRN0123
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2752-65-0)Gambogic Acid
A876906
清らかである:99%
はかる:250mg
価格 ($):187.0